molecular formula C14H10ClF3O B8789478 Benzene, 2-Chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)- CAS No. 42874-96-4

Benzene, 2-Chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)-

Cat. No. B8789478
CAS RN: 42874-96-4
M. Wt: 286.67 g/mol
InChI Key: CSXRLIIXUVVUTK-UHFFFAOYSA-N
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Patent
US04401828

Procedure details

Into a three liter flask is added 1.3 liters of acetic acid, 614 g. (1.90 mole) of 88.8% pure 3-(2-chloro-4-trifluoromethylphenoxy)toluene, and 32.0 g. (0.128 mole) of cobalt acetate tetrahydrate. To this stirred pink solution is added 20.0 ml (0.173 mole) of 47% aqueous hydrogen bromide whereupon the solution turns blue. The solution is then heated to 90° C. and a flow of oxygen (100%, 2.19×10-2 mole/min) is initiated. Hydrogen peroxide 10.0 ml (30%, 0.088 mole) is then added via a syringe to the solution and the exotherm raises the reaction temperature to 98° C. within 5 minutes. The reaction is monitored by thin layer chromatography and is complete within 4 hours. Isolation of the oxidation product 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid from the reaction mixture is accomplished by distillation of the acetic acid solvent, neutralization with aqueous sodium hydroxide to a pH of 11, filtration to remove the insoluble cobalt hydroxides and acidification of the filtrate with sulfuric acid to precipitate the product, which is filtered and dried to give 680.3 g of 85.1% 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid. This represents of 96.1% yield of this product based on the 3-(2-chloro-4-trifluoromethylphenoxy)toluene starting material.
Quantity
1.9 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
1.3 L
Type
reactant
Reaction Step Five
Quantity
0.128 mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:6]=C(C)[CH:8]=[CH:9][CH:10]=1.Br.O=O.OO.[C:25]([OH:28])(=[O:27])[CH3:26]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:15]=[C:14]([C:16]([F:17])([F:19])[F:18])[CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:6]=[C:26]([CH:8]=[CH:9][CH:10]=1)[C:25]([OH:28])=[O:27] |f:5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
1.9 mol
Type
reactant
Smiles
ClC1=C(OC=2C=C(C=CC2)C)C=CC(=C1)C(F)(F)F
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
1.3 L
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0.128 mol
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the exotherm raises the reaction temperature to 98° C. within 5 minutes
Duration
5 min
DISTILLATION
Type
DISTILLATION
Details
Isolation of the oxidation product 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid from the reaction mixture is accomplished by distillation of the acetic acid solvent, neutralization with aqueous sodium hydroxide to a pH of 11, filtration
CUSTOM
Type
CUSTOM
Details
to remove the insoluble cobalt hydroxides and acidification of the filtrate with sulfuric acid
CUSTOM
Type
CUSTOM
Details
to precipitate the product, which
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(OC=2C=C(C(=O)O)C=CC2)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 680.3 g
YIELD: PERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.